![molecular formula C14H16N2O4 B2911591 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid CAS No. 896508-20-6](/img/structure/B2911591.png)
4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid is a chemical compound with the CAS Number: 896508-20-6 . It has a molecular weight of 276.29 . The IUPAC name for this compound is 4-[(4-acetyl-1-piperazinyl)carbonyl]benzoic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid is 1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(5-3-11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) . This code provides a specific textual identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
As mentioned earlier, 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid is a solid substance . It has a molecular weight of 276.29 . The IUPAC name for this compound is 4-[(4-acetyl-1-piperazinyl)carbonyl]benzoic acid . The InChI code for this compound is 1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(5-3-11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) .Scientific Research Applications
Chemical Properties
“4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid” is a chemical compound with the CAS Number: 896508-20-6 . It has a molecular weight of 276.29 and its IUPAC name is 4-[(4-acetyl-1-piperazinyl)carbonyl]benzoic acid . The compound is solid in physical form .
Synthesis of Fluoroquinolone Derivatives
This compound has been used in the synthesis of fluoroquinolone derivatives . Fluoroquinolones are a type of important synthetic antibacterial agents used broadly and effectively in clinic for infectious diseases . The structural modification of the fluoroquinolone framework provides newer congeners with improved potency and efficacy to conquer the fluoroquinolone-resistant pathogens commonly encountered in the hospital environment .
Antimicrobial Evaluation
A derivative of “4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid”, specifically a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative, showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL . This is 16-fold more potent than ciprofloxacin . Most of other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
DYRK1A Inhibitors
The compound has also been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . DYRK1A is a protein kinase that is involved in neuronal development and neurodegenerative diseases, and inhibiting its activity is a potential therapeutic strategy .
Mechanism of Action
Target of Action
One of the derivatives of this compound has shown strong inhibitory effects on the parp-1 enzyme .
Mode of Action
Based on its structural similarity to other piperazine carboxylic acids , it may interact with its targets through similar mechanisms, such as binding to the active site of the enzyme and inhibiting its function.
properties
IUPAC Name |
4-(4-acetylpiperazine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(5-3-11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPRQBYFUNFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.